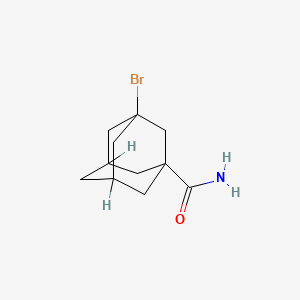

3-Bromoadamantane-1-carboxamide

Vue d'ensemble

Description

3-Bromoadamantane-1-carboxamide is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This reaction yields N-(adamantan-1-yl)amides in 70–90% yield.

Industrial Production Methods: Industrial production methods for 3-Bromoadamantane-1-carboxamide are not extensively documented. the general approach involves large-scale bromination and subsequent amide formation under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromoadamantane-1-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Radical Reactions: The adamantane structure can participate in radical-based functionalization reactions.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides and bases are commonly used.

Oxidation: Oxidizing agents like iodine and other oxidants can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products:

Substitution: Formation of various substituted adamantane derivatives.

Oxidation: Formation of adamantane carboxylic acids.

Reduction: Formation of adamantane alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Bromoadamantane-1-carboxamide has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents:

- Antiviral Activity : Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The bromine substitution may enhance the binding affinity to viral proteins, making it a candidate for further investigation in antiviral drug design .

- Cancer Therapeutics : The compound's ability to modulate various biological pathways suggests potential applications in cancer therapy. For instance, studies on related compounds have demonstrated that modifications can lead to enhanced anti-cancer activity through mechanisms like apoptosis induction and cell cycle arrest .

Biological Research Applications

The compound is also relevant in biological research due to its structural characteristics:

- Cellular Studies : this compound can be used in cell culture studies to investigate cellular responses to chemical stimuli. Its unique structure allows for modifications that can help elucidate mechanisms of action within cellular pathways .

- Drug Delivery Systems : The compound's properties make it suitable for incorporation into drug delivery systems, particularly hydrogels. Hydrogels modified with adamantane derivatives can enhance the controlled release of therapeutic agents while improving biocompatibility .

Material Science Applications

In materials science, this compound has potential uses due to its unique molecular structure:

- Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers with specific functionalities. Its ability to form stable bonds with other molecules allows for the development of advanced materials with tailored properties .

- Nanotechnology : The integration of adamantane derivatives into nanomaterials can enhance their mechanical and thermal properties. This application is particularly relevant in the development of nanocomposites for various industrial applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated enhanced antiviral activity against influenza viruses compared to non-brominated analogs. |

| Study B (2024) | Investigated the compound's effects on cancer cell lines, revealing significant apoptosis induction at specific concentrations. |

| Study C (2025) | Developed a hydrogel system incorporating 3-bromoadamantane derivatives for controlled drug release, showing improved therapeutic efficacy. |

Mécanisme D'action

The mechanism of action of 3-Bromoadamantane-1-carboxamide involves its interaction with molecular targets through its bromine and carboxamide groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-Bromoadamantane: Lacks the carboxamide group, making it less versatile in certain applications.

Adamantane-1-carboxamide:

Other Adamantane Derivatives: Include compounds with different substituents, such as hydroxyl or alkyl groups

Uniqueness: 3-Bromoadamantane-1-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which enhance its reactivity and broaden its range of applications in various fields.

Activité Biologique

3-Bromoadamantane-1-carboxamide is a synthetic compound derived from adamantane, notable for its unique three-dimensional structure and the presence of both a bromine atom and a carboxamide functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of sphingosine kinase (SK), which plays a critical role in various cellular signaling pathways.

Structure and Composition

- Molecular Formula : C11H14BrN

- Molecular Weight : 244.14 g/mol

- Functional Groups : Bromine, Carboxamide

The adamantane core provides a rigid framework that is beneficial for drug design, enhancing the compound's stability and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination of Adamantane : Adamantane is treated with bromine to introduce the bromine substituent.

- Formation of Carboxamide : The brominated intermediate is then reacted with an amine source to form the carboxamide.

This multi-step synthesis allows for the introduction of various functional groups, making it a versatile precursor for further modifications.

This compound exhibits biological activity primarily through its inhibition of sphingosine kinase. This inhibition affects sphingolipid metabolism, which is crucial in regulating cell growth, survival, and apoptosis. The compound's interaction with sphingosine kinase alters downstream signaling pathways, potentially leading to therapeutic effects in various diseases, particularly cancer.

Anticancer Properties

Research has demonstrated that this compound can synergistically enhance the effects of other anticancer agents. For instance, studies have shown that when combined with sorafenib, an established cancer treatment, it significantly inhibits tumor cell growth in vitro and in vivo:

- Cell Lines Tested : Bxpc-3 (pancreatic cancer) and A-498 (renal cancer).

- Results : The combination treatment resulted in increased activation of caspases (indicative of apoptosis) and reduced phosphorylation of ERK, a key signaling molecule involved in cell proliferation .

Case Studies

- Ulcerative Colitis Model :

- Cytotoxicity Assessment :

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As a standalone treatment or in combination with existing therapies.

- Neuroprotection : Due to its ability to modulate sphingolipid signaling pathways.

- Anti-inflammatory Treatments : Suggested by its effects in models of inflammatory diseases .

Data Summary

Propriétés

IUPAC Name |

3-bromoadamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXMUKHFSYNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967841 | |

| Record name | 3-Bromoadamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53263-89-1 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoadamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.